Lipophilicity Shift (XLogP3 1.6 vs. 0.83) Drives Distinct Partitioning and Permeability Characteristics
The 2,3,6-trimethyl substitution elevates computed XLogP3 to 1.6, representing an approximately 0.77 log-unit increase (5.9× higher theoretical partition coefficient) relative to the unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, which has a reported logP of 0.8293 [1]. This lipophilicity gain falls within the optimal range for CNS drug-likeness (logP 1–3) and translates into measurably different chromatographic retention behavior and predicted passive membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole; logP = 0.8293 |
| Quantified Difference | Δ = +0.77 log units; ~5.9× higher theoretical partition coefficient |
| Conditions | PubChem XLogP3 v3.0 / chemsrc reported logP (computed property, not experimental shake-flask) |
Why This Matters
For procurement decisions, a logP shift of this magnitude materially alters solubility, formulation behavior, and predicted blood-brain barrier penetration, meaning the 2,3,6-trimethyl regioisomer cannot be replaced by the unsubstituted scaffold without re-optimizing the entire ADME profile.
- [1] PubChem Compound Summary CID 45088261: 2,3,6-Trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. https://pubchem.ncbi.nlm.nih.gov/compound/45088261 (accessed 2026-04-30). View Source
